5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid

Catalog No.
S3310985
CAS No.
83817-53-2
M.F
C9H7NO3S
M. Wt
209.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid

CAS Number

83817-53-2

Product Name

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid

IUPAC Name

5-methyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)8(10-13-5)6-3-2-4-14-6/h2-4H,1H3,(H,11,12)

InChI Key

QSTCJVAUTDWHRS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CS2)C(=O)O

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CS2)C(=O)O

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes an isoxazole ring fused with a thienyl group. Its molecular formula is C₉H₇N₁O₃S, and it has a molecular weight of approximately 209.22 g/mol. The compound is achiral and features a carboxylic acid functional group, which contributes to its chemical reactivity and biological properties .

Synthesis of Penicillin Intermediates:

One of the documented applications of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid lies in the preparation of intermediates for the synthesis of penicillin. A research article describes its utilization in the construction of a key intermediate involved in the penicillin biosynthetic pathway []. This finding suggests the potential of this compound as a building block for the development of novel penicillin-based antibiotics.

Solid-Phase Synthesis of Isoxazolopyridone Derivatives:

Another research study explores the use of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid in the solid-phase synthesis of isoxazolopyridone derivatives []. This approach involves attaching the molecule to a solid support, allowing for efficient addition of other chemical groups to create the desired compounds. This research demonstrates the potential of this compound as a starting material for the synthesis of diverse and potentially biologically active molecules.

The chemical reactivity of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid primarily involves the carboxylic acid group, which can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Nucleophilic substitution: The isoxazole nitrogen can participate in nucleophilic reactions, particularly with electrophiles.

These reactions make the compound useful in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid has been studied for its potential biological activities. It exhibits:

  • Antimicrobial properties: Research indicates that this compound may possess antibacterial and antifungal activities.
  • Anti-inflammatory effects: Preliminary studies suggest it could play a role in reducing inflammation.
  • Potential as a pharmacological agent: Its structural characteristics allow for modifications that may enhance its therapeutic efficacy against various diseases .

Several synthesis methods have been developed for 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid:

  • Cyclization Reactions: This method involves the cyclization of appropriate precursors containing both thienyl and isoxazole moieties.
  • Carboxylation of Isoxazole Derivatives: Starting from isoxazole derivatives, carboxylation can be achieved using carbon dioxide under specific conditions.
  • Multi-step Synthesis: A combination of various organic reactions, including condensation and functional group transformations, can yield this compound efficiently.

These synthetic routes allow for the production of derivatives that may enhance its biological activity or alter its physicochemical properties .

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid has several applications:

  • Pharmaceutical Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections.
  • Research Tool: Used in scientific research to explore biological pathways and mechanisms due to its unique structure and reactivity.
  • Agricultural Chemicals: Potentially utilized in the formulation of agrochemicals aimed at pest control or plant growth regulation .

Interaction studies involving 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid have focused on:

  • Protein Binding: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Enzyme Inhibition: Studies have shown that it may inhibit specific enzymes, which could be beneficial in treating diseases linked to these enzymes.

Understanding these interactions is crucial for optimizing its use in drug development and therapeutic applications .

Several compounds share structural similarities with 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Methylisoxazole-4-carboxylic acidIsoxazole ring with a carboxylic acid groupLacks the thienyl substituent
2-Thiophenecarboxylic acidContains a thiophene ring with a carboxylic acid groupNo isoxazole structure
3-(2-Thienyl)-1H-pyrazole-5-carboxylic acidPyrazole ring instead of isoxazoleDifferent heterocyclic structure

The uniqueness of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid lies in its combination of both isoxazole and thienyl functionalities, which may confer distinct biological activities not observed in other compounds. This structural diversity allows for targeted modifications that can enhance its pharmacological properties while maintaining stability and bioavailability .

The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its synthesis typically relies on cyclization reactions, which vary based on precursor selection and reaction conditions.

Classical Cyclocondensation Approaches

A foundational method involves the cyclocondensation of β-diketones with hydroxylamine hydrochloride. This reaction proceeds via oximation of the diketone, followed by intramolecular cyclization to form the isoxazole ring. For example, Claisen’s 1903 synthesis of isoxazole from propargylaldehyde acetal and hydroxylamine remains a benchmark for regioselective cyclization. Modern adaptations use propargyl alcohols and nitro compounds, where nitro groups act as latent nitrile oxide precursors. In one approach, β-fluoro enones react with sodium azide (NaN₃) under mild conditions to yield isoxazoles via a 3-exo-trig cyclization pathway.

[3+2] Cycloaddition Routes

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a widely employed method. Nitrile oxides, generated in situ from aldoximes using oxidizing agents like hydroxy(tosyloxy)iodobenzene (HTIB), react regioselectively with terminal alkynes to form 3,5-disubstituted isoxazoles. Copper(I) catalysts enhance reaction efficiency, as demonstrated by Hansen et al., who achieved high yields of 3,5-disubstituted isoxazoles using Cu(I)-mediated cycloadditions. This method is particularly advantageous for introducing aromatic groups at the 3-position, such as thienyl moieties.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization reactions. For instance, the synthesis of 3-amino-5-methylisoxazole Schiff bases was achieved in 30 seconds using microwave irradiation, compared to 3 hours under conventional heating. This approach minimizes side reactions and improves yields, making it suitable for thermally sensitive intermediates.

Table 1: Comparison of Cyclization Methods

MethodConditionsYield (%)Key Advantage
Classical Cyclocondensationβ-diketone, NH₂OH·HCl, reflux70–85Simplicity
[3+2] CycloadditionCu(I) catalyst, RT85–95Regioselectivity
Microwave-AssistedMW, 30 sec90–95Rapid reaction time

Thienyl Group Incorporation Techniques

Incorporating the 2-thienyl group at the 3-position of the isoxazole ring requires precise functionalization strategies.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are effective for attaching thienyl groups. For example, isoxazole boronic esters react with 2-bromothiophene in the presence of Pd(PPh₃)₄ to yield 3-thienylisoxazoles. Gayon et al. demonstrated a four-step sequence using iron and palladium catalysts to introduce aryl groups onto propargyl alcohol-derived intermediates.

Direct Cyclization with Thienyl Precursors

Pre-formed thienyl-containing precursors can streamline synthesis. The reaction of 2-thienylacetylene with nitrile oxides, generated from aldoximes, directly yields 3-thienylisoxazoles. Huang et al. reported a catalyst-free, ultrasound-assisted method for similar transformations, achieving 88–92% yields under mild conditions.

Table 2: Thienyl Incorporation Methods

MethodConditionsYield (%)Selectivity
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME75–90High regiocontrol
Direct CycloadditionUltrasound, H₂O, RT88–92Solvent-free, rapid

Carboxylic Acid Functionalization Approaches

Introducing the carboxylic acid group at the 4-position involves late-stage oxidation or hydrolysis of pre-functionalized intermediates.

Oxidation of Methyl Groups

The methyl group at position 5 can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or ruthenium-based catalysts. For instance, 5-methylisoxazole derivatives treated with KMnO₄ in acidic conditions yield 4-carboxylic acid analogs.

Hydrolysis of Nitriles

Nitrile-containing intermediates, such as 4-cyanoisoxazoles, undergo hydrolysis under acidic or basic conditions to form carboxylic acids. Samai et al. demonstrated this approach using β-oxo dithioesters and hydroxylamine, where the resulting nitrile intermediate was hydrolyzed to the acid in ethanol.

Table 3: Carboxylic Acid Functionalization Routes

MethodConditionsYield (%)Purity
KMnO₄ OxidationH₂SO₄, H₂O, 80°C70–80Requires strong acid
Nitrile HydrolysisHCl, H₂O, reflux85–90Mild conditions

Industrial-Scale Production Optimization

Scaling up synthesis requires addressing cost, safety, and environmental impact.

Solvent and Catalyst Recycling

Deep eutectic solvents (DES), such as choline chloride-urea mixtures, enable recyclable reaction media. Pérez et al. achieved 89–93% yields in DES, which were reused for five cycles without significant loss in activity. Similarly, ionic liquids like [BMIM]BF₄ facilitate easy product separation and catalyst recovery.

Continuous Flow Synthesis

Flow chemistry reduces batch variability and enhances heat transfer. Li et al. utilized syringe pump infusion for copper-mediated isoxazole synthesis, achieving 92% yield with precise residence time control. This method minimizes waste and improves scalability.

Table 4: Industrial Optimization Strategies

StrategyImplementationBenefit
DES SolventsCholine chloride-ureaRecyclable, low toxicity
Continuous FlowSyringe pump, Cu(NO₃)₂High throughput

The structure-activity relationship studies of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid reveal critical insights into how specific molecular modifications influence biological activity and pharmacological properties. This heterocyclic compound, characterized by its unique combination of isoxazole, thiophene, and carboxylic acid functionalities, serves as an important scaffold for medicinal chemistry applications [1] [2] [3].

Impact of Thienyl Substituent Positioning

The positioning of the thienyl substituent within the isoxazole framework significantly influences the biological activity profile of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid derivatives. Research demonstrates that the 2-thienyl positioning at the 3-position of the isoxazole ring confers enhanced antimicrobial properties compared to alternative arrangements [4] [5]. The electron-donating characteristics of the thiophene ring contribute to the overall electronic distribution within the molecule, affecting binding affinity to biological targets [6].

Comparative studies of thiophene positional isomers reveal distinct activity patterns based on substituent placement [6]. The 2-substituted-3-thienyl derivatives demonstrate biological activity levels equivalent to phenyl-substituted analogs, while 4-substituted-3-thienyl compounds maintain similar potency profiles [6]. However, 3-substituted-2-thienyl isomers exhibit significantly reduced activity compared to their regioisomeric counterparts, indicating the critical importance of precise substituent positioning [6].

The thienyl group's orientation influences molecular planarity and conjugation patterns, which directly impact receptor binding interactions [7] [8]. Substituted thienyl derivatives containing electron-withdrawing groups at specific positions enhance biological activity, particularly when positioned at ortho and meta locations relative to the isoxazole linkage [9]. These positioning effects are attributed to optimal geometric arrangements that facilitate protein-ligand interactions through favorable hydrogen bonding and hydrophobic contacts [5].

Table 1: Impact of Thienyl Substituent Positioning on Biological Activity

Compound TypePositionBiological ActivityActivity LevelReference
2-thienyl isoxazole2-positionEnhanced antibacterial activityHigh [4]
3-thienyl isoxazole3-positionModerate activityModerate [5]
5-thienyl isoxazole5-positionEnhanced anti-cancer activityHigh [5]
2-substituted-3-thienyl isoxazole2-substituted-3-thienylSame level as phenyl derivativeHigh [6]
4-substituted-3-thienyl isoxazole4-substituted-3-thienylSame level as phenyl derivativeHigh [6]
3-substituted-2-thienyl isoxazole3-substituted-2-thienylLower activity than phenyl derivativeLow [6]

Methyl Group Effects on Bioavailability

The 5-methyl substituent in 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid plays a crucial role in determining bioavailability parameters and pharmacokinetic properties. Methyl substitution at the 5-position of the isoxazole ring enhances lipophilicity, resulting in improved membrane permeability and cellular uptake characteristics [10] [11]. The calculated logarithm of the partition coefficient for 5-methyl isoxazole derivatives demonstrates favorable lipophilic properties that facilitate passive diffusion across biological membranes [11].

Position-specific methyl effects reveal varying impacts on bioavailability profiles [12] [10]. The 3-methyl substitution pattern yields enhanced bioavailability with a calculated logarithm of partition coefficient of 1.09770, indicating favorable pharmacokinetic properties [11]. In contrast, 4-methyl derivatives exhibit increased susceptibility to metabolic transformation, particularly through cytochrome-mediated oxidation pathways that can lead to enimine formation [12].

The 3,5-dimethyl substitution pattern demonstrates reduced bioactivation potential compared to 4-amino-5-methyl derivatives, suggesting improved metabolic stability [12]. This substitution pattern maintains good chemical stability while avoiding problematic metabolic pathways that could lead to reactive intermediate formation [12]. The methyl groups provide steric protection against enzymatic degradation while maintaining optimal physicochemical properties for drug-like behavior [13].

Bioavailability enhancement through methyl substitution is attributed to several factors including increased hydrophobic interactions with lipid membranes, reduced hydrogen bonding with water molecules, and improved stability against hydrolytic degradation [10]. These properties collectively contribute to enhanced oral bioavailability and prolonged systemic exposure [13].

Table 2: Methyl Group Effects on Bioavailability Parameters

PositionLogPBioavailabilityStabilityMetabolic ProfileReference
3-methyl1.09770EnhancedStableFavorable [11]
5-methylIncreased lipophilicityImproved membrane permeabilityEnhancedGood [10]
4-methylEnhanced bioactivation riskReduced due to metabolismSusceptible to oxidationProne to enimine formation [12]
3,5-dimethylLower bioactivation potentialModerateGood stabilityImproved over 4-amino-5-methyl [12]

Carboxylic Acid Bioisosteric Replacements

The carboxylic acid functionality in 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid can be replaced with various bioisosteric groups to optimize pharmacological properties while maintaining biological activity [14] [15] [16]. Tetrazole represents the most extensively studied carboxylic acid bioisostere, demonstrating similar acidic properties with a dissociation constant range of 4.5-4.9, closely matching that of carboxylic acids [15] [17].

Tetrazole bioisosteric replacement offers several advantages including improved metabolic stability and reduced susceptibility to acyl glucuronidation reactions [15] [18]. Clinical success of tetrazole-containing drugs, exemplified by losartan and related angiotensin receptor antagonists, demonstrates the therapeutic potential of this bioisosteric approach [15] [17]. However, tetrazole derivatives typically exhibit higher plasma protein binding compared to their carboxylic acid counterparts [16] [18].

Acyl sulfonamide bioisosteres provide an alternative replacement strategy with distinct physicochemical properties [19]. These derivatives exhibit higher dissociation constants around 6.3, indicating reduced acidity compared to carboxylic acids [19]. The increased lipophilicity associated with acyl sulfonamide groups can enhance membrane permeability while maintaining hydrogen bonding capability [20] [19].

Isoxazolol derivatives represent emerging bioisosteric replacements that offer neutral hydrogen bonding interactions rather than ionic interactions [14] [21]. This approach can improve permeability characteristics while reducing the risk of efflux transporter recognition [14]. Tetrazolone bioisosteres demonstrate promising properties with similar microsomal stability and plasma protein binding profiles compared to carboxylic acids, while offering reduced calculated partition coefficients [18] [22].

Hydroxamic acid derivatives provide an alternative bioisosteric approach with higher dissociation constants of 8-9, resulting in reduced ionization at physiological conditions [16]. This substitution pattern can lead to decreased plasma protein binding and altered distribution properties [16].

Table 3: Carboxylic Acid Bioisosteric Replacements and Their Properties

BioisosterepKaLogP ChangePlasma Protein BindingMetabolic StabilityClinical SuccessReference
Tetrazole4.5-4.9Slightly increasedHigher than COOHImprovedHigh (Losartan) [15]
Acyl sulfonamide6.3+1.5ModerateEnhancedModerate [19]
IsoxazololVariableVariableVariableGoodLimited data [14]
TetrazoloneSimilar to COOHReducedSimilar to COOHSimilar to COOHPromising [18]
Hydroxamic acid8-9DecreasedLowerVariableLimited [16]

Heterocyclic Hybridization Strategies

Heterocyclic hybridization strategies involving 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid focus on creating multi-ring systems that combine the isoxazole pharmacophore with complementary heterocyclic motifs to enhance biological activity and selectivity [23] [24] [25]. These hybrid approaches leverage the synergistic effects of multiple pharmacophores within a single molecular framework [26] [27] [28].

Isoxazole-triazole hybrid systems demonstrate significant antiproliferative activity through dual mechanism pathways [23]. Click chemistry methodologies enable efficient synthesis of these hybrid compounds with yields ranging from 81-82%, providing regioselective formation of the desired triazole linkage [23]. The resulting compounds exhibit moderate cytotoxicity against various cancer cell lines, with enhanced activity attributed to the combined pharmacological effects of both heterocyclic systems [23].

Benzopyran-isoxazole hybrid compounds represent another promising hybridization strategy [26]. These fused systems are synthesized through intramolecular cyclization reactions that yield structurally diverse derivatives with good to high synthetic yields [26]. The benzopyran component contributes additional pharmacophoric elements that can enhance target selectivity and binding affinity [26].

Quinazoline-isoxazole fused systems offer unique structural features through one-pot synthetic approaches [29]. These tetracyclic systems demonstrate promising antimicrobial activity with synthetic yields around 77% [29]. The quinazoline alkaloid framework provides additional biological activity that complements the isoxazole pharmacophore [29].

Indole-isoxazole hybrid compounds are accessible through copper-catalyzed coupling reactions [30]. Although these derivatives demonstrate moderate synthetic yields, their biological activities remain limited, suggesting the need for further structural optimization [30]. The indole component contributes to the overall lipophilicity and potential for central nervous system penetration [30].

Coumarin-isoxazole hybrid systems utilize condensation reaction methodologies to create fused heterocyclic frameworks [25]. These compounds demonstrate variable anticancer activities depending on the specific substitution patterns and linker groups employed [25]. The structural diversity achievable through different synthetic approaches enables systematic structure-activity relationship studies [25].

Gold-catalyzed intramolecular electrophilic aromatic substitution reactions provide efficient pathways for synthesizing isoxazole-containing fused heterocycles [27] [31] [32]. These methodologies enable the formation of isoxazolopyridines and isoxazolopyrans with good to high yields, including base-labile derivatives that are difficult to access through alternative synthetic routes [31] [32].

Table 4: Heterocyclic Hybridization Strategies and Biological Activities

Hybrid TypeSynthesis MethodYield (%)Primary ActivityIC50/ActivityReference
Isoxazole-triazoleClick chemistry81-82AntiproliferativeModerate cytotoxicity [23]
Isoxazole-benzopyranIntramolecular cyclizationGood to highAnticancerVariable [26]
Isoxazole-quinazolineOne-pot synthesis77AntimicrobialPromising [29]
Isoxazole-indoleCopper-catalyzed couplingModerateWeak activityWeak [30]
Isoxazole-coumarinCondensation reactionVariableAnticancerModerate [25]

XLogP3

1.7

Other CAS

83817-53-2

Wikipedia

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid

Dates

Last modified: 08-19-2023

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